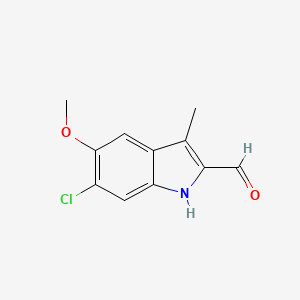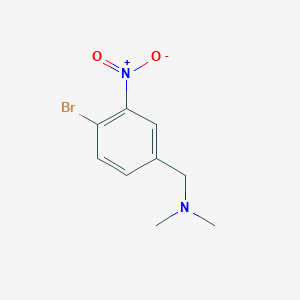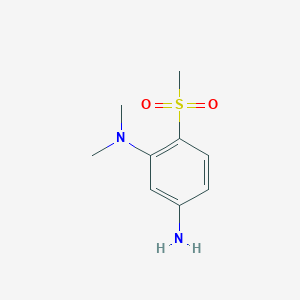![molecular formula C13H16O3 B1430299 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1369461-10-8](/img/structure/B1430299.png)
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
Overview
Description
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, also known as MPPA, is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound is a derivative of cinnamic acid and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models of inflammatory diseases. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid in lab experiments is that it has been found to be relatively non-toxic, making it a safer alternative to some other compounds that have similar effects. One limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are many potential future directions for research on 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid. One area of interest is in the development of new cancer therapies. 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid may also have potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer. 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRLJBINSMVGJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




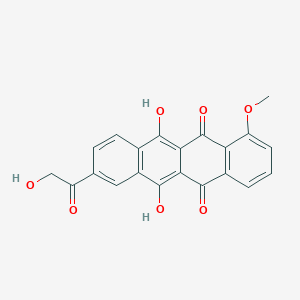
![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)



![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)
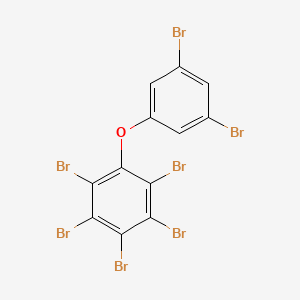
![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)
